molecular formula C11H8N2O3 B2773928 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid CAS No. 851116-60-4

4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid

Cat. No.: B2773928
CAS No.: 851116-60-4
M. Wt: 216.196
InChI Key: VIJZLONZUHJCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid is a heterocyclic compound that contains a furan ring substituted with a cyano group, a methyl group, and a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is explored for use in organic electronics and as a building block for functional materials.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biological processes and developing new therapies[][4].

Mechanism of Action

The mechanism of action of 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

4-cyano-2-methyl-5-pyrrol-1-ylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-7-9(11(14)15)8(6-12)10(16-7)13-4-2-3-5-13/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZLONZUHJCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)N2C=CC=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.